Home > Products > Building Blocks P19016 > 6-(Bromomethyl)quinoxaline
6-(Bromomethyl)quinoxaline - 53967-21-8

6-(Bromomethyl)quinoxaline

Catalog Number: EVT-387763
CAS Number: 53967-21-8
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-(Bromomethyl)quinoxaline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Quinoxalines have been synthesized using various methods. Recent advances have focused on transition-metal-free synthesis due to its environmental and economic benefits . Sustainable approaches towards the synthesis of quinoxalines have also been explored, with a focus on solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)quinoxaline consists of a quinoxaline core with a bromomethyl group attached at the 6-position .

Chemical Reactions Analysis

Quinoxalines have been synthesized using various methods. The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .

Physical And Chemical Properties Analysis

6-(Bromomethyl)quinoxaline is a solid compound .

Overview

6-(Bromomethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure comprising two fused aromatic rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Quinoxalines, including 6-(bromomethyl)quinoxaline, are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Source

6-(Bromomethyl)quinoxaline can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed information on its properties and applications in research settings . The compound is synthesized through several methods involving reactions with ortho-phenylenediamine and various carbonyl compounds.

Classification

6-(Bromomethyl)quinoxaline is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under brominated derivatives of quinoxalines, which are of particular interest in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 6-(bromomethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with bromomethyl derivatives. Various synthetic routes have been developed, utilizing different reagents and conditions to optimize yield and purity.

Technical Details

  1. Condensation Reaction: A common method involves reacting ortho-phenylenediamine with a bromomethyl derivative in the presence of a suitable solvent and catalyst. This reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures.
  2. Yield Optimization: Techniques such as varying the solvent (e.g., tetrahydrofuran, ethanol) and adjusting catalyst concentrations have been explored to enhance product yields .
Molecular Structure Analysis

Data

  • Molecular Formula: C9H8BrN2
  • Molecular Weight: Approximately 225.08 g/mol
  • CAS Number: 53967-21-8
Chemical Reactions Analysis

Reactions

6-(Bromomethyl)quinoxaline can undergo various chemical reactions typical for brominated compounds, including nucleophilic substitution and electrophilic aromatic substitution.

Technical Details

  1. Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  2. Electrophilic Aromatic Substitution: The quinoxaline ring can participate in electrophilic substitutions, allowing for further functionalization of the molecule.
Mechanism of Action

Process

The mechanism of action for compounds like 6-(bromomethyl)quinoxaline often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific pathways, contributing to their biological effects.

Data

Research indicates that quinoxaline derivatives exhibit activities against various cancer cell lines and microbial strains, suggesting their potential as therapeutic agents . The exact mechanism may vary depending on the specific biological target involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: The presence of the bromomethyl group enhances reactivity towards nucleophiles.
Applications

Scientific Uses

6-(Bromomethyl)quinoxaline has several applications in scientific research:

  1. Pharmaceutical Development: Its derivatives are being investigated for potential antimicrobial and anticancer properties, making them candidates for drug development.
  2. Biological Research: Used as a tool compound to study biological mechanisms involving quinoxaline structures.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Historical Context and Significance of Quinoxaline Scaffolds in Drug Discovery

Quinoxaline, a fused heterocyclic system comprising benzene and pyrazine rings, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile and structural versatility. This bicyclic system serves as a core template present in numerous pharmacophores that exhibit broad-spectrum biological activities. Historically, quinoxaline derivatives have demonstrated significant therapeutic potential across multiple disease domains, particularly in oncology and infectious diseases [1] [4]. The intrinsic electronic properties of the quinoxaline ring system facilitate diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an attractive framework for drug design [4].

The medicinal significance of quinoxaline derivatives is exemplified by several clinically important drugs. Natural products containing quinoxaline motifs, such as echinomycin and triostin A, revealed the scaffold's potential as DNA bis-intercalating agents [4]. Synthetic derivatives have achieved even greater prominence, with FDA-approved drugs including tyrosine kinase inhibitors gefitinib and erlotinib for cancer therapy [1] [2]. Beyond oncology, quinoxaline derivatives have shown substantial antimicrobial activity, exemplified by the clinical use of quinoxidine and dioxidine as broad-spectrum antibacterial agents since the 1970s [9]. The scaffold's versatility is further evidenced by its applications in developing agents against parasitic diseases including malaria, trypanosomiasis, and leishmaniasis [9].

Table 1: Clinically Significant Quinoxaline Derivatives

CompoundTherapeutic AreaBiological TargetSignificance
ErlotinibOncology (NSCLC)EGFR tyrosine kinaseFDA-approved targeted therapy
GefitinibOncology (NSCLC)EGFR tyrosine kinaseFDA-approved targeted therapy
DioxidineAnti-infectiveBacterial DNAClinically used antibacterial since 1970s
EchinomycinOncology (Research)DNA bis-intercalationNatural product with antitumor activity
Quinoxaline 1,4-dioxidesAnti-parasiticMultiple targetsInvestigational agents for tropical diseases

Recent decades have witnessed significant methodological advances in quinoxaline synthesis, including green protocols, multi-component cascades, one-pot synthesis, and combinatorial approaches using efficient catalysts and reagents [1]. These synthetic innovations have accelerated the exploration of structure-activity relationships (SAR) and bioavailability optimization around the quinoxaline core [1] [4]. The continuous evolution of synthetic strategies underscores the scaffold's enduring relevance in modern drug discovery programs targeting increasingly challenging biological mechanisms.

Rationale for Functionalization at the 6-Position: Bromomethyl as a Key Substituent

The strategic functionalization of quinoxaline derivatives centers on optimizing electronic properties, steric accessibility, and metabolic stability. Among various positions available for modification, the 6-position has emerged as a particularly promising site for molecular diversification due to its favorable electronic environment and spatial orientation for interactions with biological targets [9] [10]. The bromomethyl group (-CH₂Br) at this position serves as a versatile chemical handle that enables diverse structural elaborations through nucleophilic substitution reactions [6] [8].

The electronic influence of the bromomethyl substituent significantly alters the quinoxaline core's reactivity. This electron-withdrawing group enhances the electrophilic character of adjacent carbon atoms, facilitating reactions with various nucleophiles including amines, thiols, azides, and carboxylates [9]. This reactivity profile makes 6-(bromomethyl)quinoxaline (CAS: 53967-21-8) a pivotal synthetic intermediate for constructing complex molecular architectures [6]. The compound's physicochemical properties—molecular formula C₉H₇BrN₂, molecular weight 223.07 g/mol, and storage requirements under inert atmosphere at 2-8°C—reflect its reactivity and need for careful handling [6].

Synthetic access to 6-(bromomethyl)quinoxaline derivatives typically follows two principal routes:

  • Direct Bromination: Regioselective bromination at the methyl group of 6-methylquinoxaline using reagents like N-bromosuccinimide (NBS) [2]
  • Beirut Reaction: Cyclization of benzofuroxans with enolates or enamines followed by functional group manipulation [9]

Table 2: Synthetic Approaches to Bromomethylquinoxaline Derivatives

MethodStarting MaterialsConditionsAdvantagesLimitations
Direct Bromination6-Methylquinoxaline + NBSRadical initiator, acetonitrileHigh regioselectivityRequires pre-functionalized substrate
Beirut ReactionBenzofuroxan + Enol/EnamineBasic conditions, followed by reduction and brominationBuilds quinoxaline core de novoMulti-step procedure
Oxidation-BrominationQuinoxaline → Di-N-oxide → BrominationHOF·CH₃CN, then PBr₃Accesses sterically hindered derivativesLow overall yield

The bromomethyl group's significance extends beyond mere synthetic convenience. Studies indicate that halogen substitution patterns, particularly at the 6-position, can substantially enhance biological activity. For instance, 6-bromo and 6-chloro derivatives of quinazoline-4(3H)-one demonstrated improved anticancer effects compared to unsubstituted analogs [2] [4]. Similarly, 6,7-bis(bromomethyl)quinoxaline (PubChem CID: 10245204) serves as a bifunctional linker for constructing molecular conjugates with enhanced target affinity [3]. The bromomethyl group thus represents not merely a synthetic intermediate but a critical determinant of bioactivity in many contexts.

Role of 6-(Bromomethyl)quinoxaline in Targeted Molecular Design

6-(Bromomethyl)quinoxaline serves as a foundational building block for constructing sophisticated therapeutic agents through rational molecular design. Its chemical reactivity enables the creation of diverse derivatives with optimized pharmacological profiles, particularly in anticancer and antimicrobial drug development [1] [5] [10]. The synthetic versatility of this compound facilitates three primary design strategies in medicinal chemistry:

  • Pharmacophore Hybridization: The bromomethyl group enables conjugation with other bioactive heterocycles, creating hybrid molecules with dual mechanisms of action. Recent studies demonstrate that triazole-quinoxaline hybrids exhibit remarkable potency against cancer cell lines. For instance, quinoxaline-triazole hybrids incorporating pyrazolidine-3,5-dione moieties showed IC₅₀ values as low as 3.20 ± 1.32 µM against HeLa cells, comparable to doxorubicin [10]. Similarly, N1-substituted quinoxaline-2(1H)-one-triazole hybrids demonstrated exceptional cytotoxicity against HCT-116 colorectal cancer cells with IC₅₀ values of 0.05–0.07 µM while maintaining selectivity over normal colonocytes [5].

  • Targeted Covalent Inhibitors: The electrophilic bromomethyl group facilitates the design of covalent inhibitors that form permanent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins. This approach proves particularly valuable for addressing drug resistance in kinase inhibitors. Molecular docking studies of 6-(bromomethyl)quinoxaline derivatives reveal significant binding affinities toward critical therapeutic targets including EGFR and VEGFR-2 [5] [10]. For example, compound 8a (a quinazoline-4(3H)-one derivative) exhibited binding energies of -6.7 kcal·mol⁻¹ against EGFR, establishing hydrogen bonds with key residues in the active site [2].

  • Prodrug Development: The bromomethyl group serves as an attachment point for prodrug moieties that enhance bioavailability or tissue specificity. Upon enzymatic cleavage in vivo, these prodrugs release active quinoxaline derivatives at the target site. This strategy proves particularly valuable for improving the therapeutic index of cytotoxic agents [4] [9].

Table 3: Biologically Active Bromomethylquinoxaline Derivatives

Compound ClassBiological ActivityPotency (IC₅₀/EC₅₀)Molecular Target
Triazole-quinoxaline hybridsAnticancer (HeLa, MCF-7)3.20-5.29 µMEGFR, VEGFR-2
Quinoxaline-4(3H)-one analogsAnticancer (MCF-7, SW480)15.85-84.20 µMEGFR tyrosine kinase
Quinoxaline 1,4-dioxidesAntimicrobial, AntiparasiticSub-micromolar rangeBacterial topoisomerase, DNA
Tetrazolo[1,5-a]quinoxalinesBroad-spectrum anticancer3.48-19.86 µMMultiple kinase targets

Molecular modeling provides critical insights into the structure-activity relationships of these derivatives. Docking studies of 1,2,3-triazolylmethylquinoxalines in the VEGFR-2 active site demonstrate significant affinity toward essential amino acids, with binding modes that correlate with observed biological results [5]. Similarly, density functional theory (DFT) analyses at the B3LYP/6-31+G(d,p) level provide valuable information about the reactivity and thermodynamic stability of these compounds [2] [10]. These computational approaches facilitate the rational optimization of 6-(bromomethyl)quinoxaline derivatives, enabling precise modifications that enhance target binding while maintaining favorable drug-like properties according to Lipinski and Veber parameters [5].

The continuing evolution of 6-(bromomethyl)quinoxaline applications in drug design reflects its unique position in medicinal chemistry—a synthetically accessible building block that enables the creation of diverse molecular architectures with tailored biological activities. As synthetic methodologies advance and target biology becomes increasingly elucidated, this versatile compound will undoubtedly remain central to the development of novel therapeutic agents addressing unmet medical needs.

Properties

CAS Number

53967-21-8

Product Name

6-(Bromomethyl)quinoxaline

IUPAC Name

6-(bromomethyl)quinoxaline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2

InChI Key

DMLZDWGHHYSKGY-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1CBr

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.